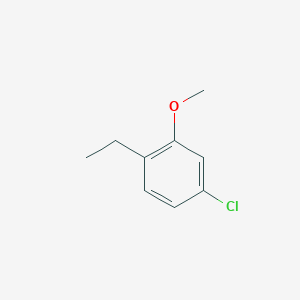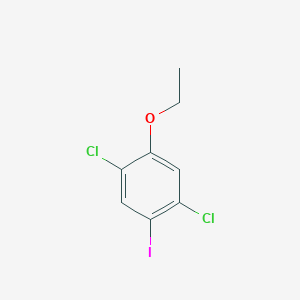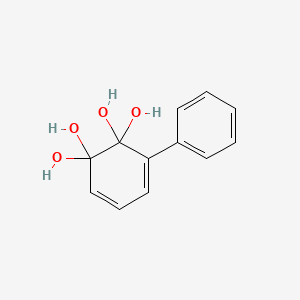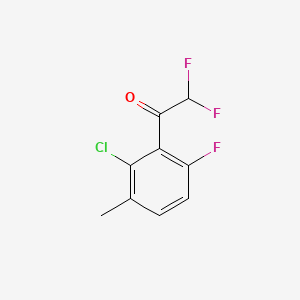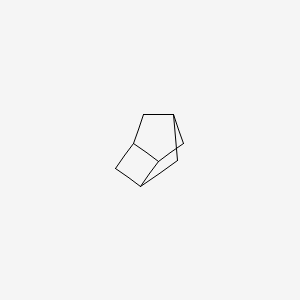
Tricyclo(3.2.1.03,6)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3.2.1.03,6)octane is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its stability and the presence of multiple ring systems, which make it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.03,6)octane typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo(3.2.1.02,7)octan-3-one intermediate . Another approach involves the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.2.1.03,6)octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include boron tribromide for radical cyclisation, samarium diiodide for cyclopropane cleavage, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methoxy enones with boron tribromide can yield bicyclo(3.2.1)octenyl bromides .
Aplicaciones Científicas De Investigación
Tricyclo(3.2.1.03,6)octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as models for studying enzyme interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced composites
Mecanismo De Acción
The mechanism of action of Tricyclo(3.2.1.03,6)octane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as intramolecular Diels-Alder reactions and radical cyclisations, which are facilitated by its strained ring systems .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the additional ring system.
Tricyclo(4.3.1.03,7)decane:
Uniqueness
Tricyclo(3.2.1.03,6)octane is unique due to its specific tricyclic framework, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and form stable intermediates makes it valuable for synthetic and mechanistic studies .
Propiedades
Número CAS |
250-22-6 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2 |
Clave InChI |
JMVZAUKRYGGVCX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
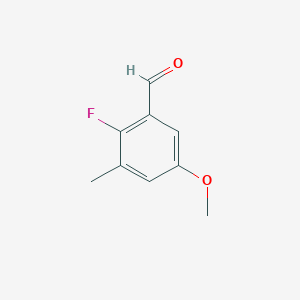
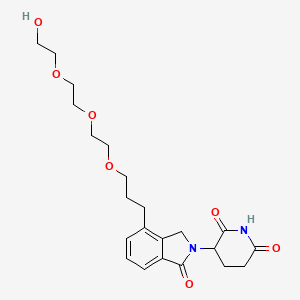
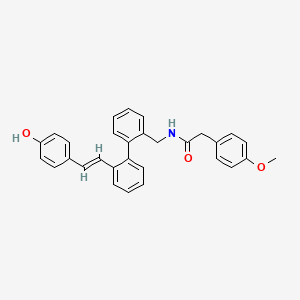
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
